4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a morpholine ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a dehydrating agent.
Coupling of the Indole and Morpholine Rings: The final step involves coupling the indole and morpholine rings through a nucleophilic substitution reaction, where the indole carbonyl group reacts with the morpholine nitrogen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to diverse biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Morpholine-3-carbonitrile: A compound with a similar morpholine ring structure.
Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group instead of a carbonyl group.
Uniqueness
4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile is unique due to its combination of an indole moiety and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHVEKGWYMVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC3=C2NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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